molecular formula C14H11FN4O B4852676 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole

Cat. No. B4852676
M. Wt: 270.26 g/mol
InChI Key: CACDGNJSYOAIHX-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, commonly known as 'FPT', is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. FPT is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) that is involved in the metabolism of endogenous lipid mediators. The inhibition of sEH by FPT has been shown to have potential therapeutic benefits in the treatment of various diseases, including hypertension, inflammation, and cardiovascular diseases.

Mechanism of Action

The primary mechanism of action of FPT is the inhibition of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to form dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory lipid mediators that have cardioprotective effects. The inhibition of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole by FPT leads to an increase in the levels of EETs, which in turn, leads to vasodilation, anti-inflammatory effects, and cardioprotection.
Biochemical and Physiological Effects
FPT has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models by increasing the levels of EETs and reducing the levels of angiotensin II. FPT has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. Furthermore, FPT has been found to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of FPT is its potency and selectivity for 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole inhibition. FPT has been shown to be more potent than other 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole inhibitors, such as TPPU and AUDA. FPT also has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of FPT is its poor solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the research on FPT. One area of research is the development of FPT analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of FPT in other disease conditions, such as diabetes, cancer, and neurodegenerative diseases. Furthermore, the mechanism of action of FPT needs to be further elucidated to understand its effects on various signaling pathways.

Scientific Research Applications

FPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent anti-inflammatory, antihypertensive, and cardioprotective effects. FPT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

1-(4-fluorophenyl)-5-(phenoxymethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACDGNJSYOAIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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